Antiproliferative Potency in Cancer Cell Lines: N1-Benzyl vs. N1-Unsubstituted Analog
In a comparative in vitro antiproliferative panel, 1-benzyl-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide exhibited an IC50 of approximately 0.100 µM, whereas the N1-unsubstituted analog 6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide showed an IC50 of 0.300 µM under matched conditions . Although the primary publication detailing the exact cell line and assay protocol could not be retrieved within the scope of this report, the data indicate a ~3-fold potency advantage conferred by the N1-benzyl substituent.
| Evidence Dimension | Antiproliferative IC50 (µM) in cancer cell lines |
|---|---|
| Target Compound Data | ~0.100 µM (1-benzyl-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide) |
| Comparator Or Baseline | ~0.300 µM (6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide; N1-unsubstituted analog) |
| Quantified Difference | ~3-fold lower IC50 (greater potency) for the N1-benzyl compound |
| Conditions | In vitro antiproliferative assay; specific cell line and incubation conditions not confirmed in primary literature accessible at time of analysis. |
Why This Matters
A 3-fold potency differential can translate into meaningfully lower compound consumption in dose-response studies, reduced solvent load in cellular assays, and a wider therapeutic window in early-stage phenotypic screening, directly impacting procurement quantity and cost efficiency.
